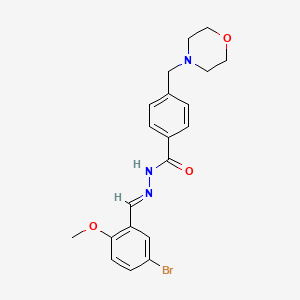

N'-(5-bromo-2-methoxybenzylidene)-4-(4-morpholinylmethyl)benzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of hydrazone compounds, including those similar to N'-(5-bromo-2-methoxybenzylidene)-4-(4-morpholinylmethyl)benzohydrazide, involves the reaction of hydrazides with aldehydes or ketones to form the corresponding hydrazone derivatives. These reactions are typically catalyzed by acids and can be carried out under various conditions to optimize yield and purity. For instance, the synthesis and characterization of related compounds, like 3-bromo-N′-(2-methoxybenzylidene)benzohydrazide, demonstrate the typical procedures and analytical techniques used in the preparation of hydrazone derivatives (Zhu, 2011).

Molecular Structure Analysis

The molecular structure of hydrazone derivatives is characterized by the presence of a C=N double bond, which is essential for their chemical reactivity and interaction with other molecules. X-ray crystallography is a common method used to determine the precise molecular geometry, including bond lengths and angles, of these compounds. The crystal structure analysis of related hydrazones reveals that these molecules often crystallize in specific space groups, with hydrogen bonding playing a crucial role in the formation of their solid-state structures (Cao, 2009).

Chemical Reactions and Properties

Hydrazone compounds are versatile intermediates in organic synthesis. They can undergo various chemical reactions, such as cyclization, rearrangement, and nucleophilic addition, due to the reactivity of the C=N bond. These reactions can lead to the synthesis of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. The study of the synthesis, crystal structures, and urease inhibition of an acetohydroxamate-coordinated oxovanadium(V) complex derived from a related benzohydrazone highlights the chemical reactivity and potential applications of these compounds (Qu et al., 2015).

Scientific Research Applications

Antioxidant Activity

Compounds similar to N'-(5-bromo-2-methoxybenzylidene)-4-(4-morpholinylmethyl)benzohydrazide may play a role in antioxidant activity studies. Analytical methods for determining antioxidant activity, such as the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test, are critical for assessing the antioxidant capacity of complex samples. These methods are based on chemical reactions and use spectrophotometry to monitor specific wavelength adsorption, indicating the presence of antioxidants (I. Munteanu & C. Apetrei, 2021).

Treatment of Organic Pollutants

The enzymatic approach to the remediation or degradation of organic pollutants in wastewater utilizes enzymes in the presence of redox mediators to enhance the efficiency of degrading recalcitrant compounds. Enzymes such as laccases and peroxidases, when used with specific redox mediators, can significantly improve the degradation of hazardous organic pollutants, making this approach a potential application area for similar compounds (Maroof Husain & Q. Husain, 2007).

Pharmacology and Toxicology

The pharmacological and toxicological properties of compounds structurally related to this compound, such as N-benzylphenethylamine hallucinogens, are studied for their effects on perception and cognition. These compounds interact with serotonin receptors, indicating a potential research application in understanding the mechanism of action and effects of similar compounds (A. Halberstadt, 2017).

properties

IUPAC Name |

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-4-(morpholin-4-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22BrN3O3/c1-26-19-7-6-18(21)12-17(19)13-22-23-20(25)16-4-2-15(3-5-16)14-24-8-10-27-11-9-24/h2-7,12-13H,8-11,14H2,1H3,(H,23,25)/b22-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZGAQVSDXRRNSS-LPYMAVHISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C=NNC(=O)C2=CC=C(C=C2)CN3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)Br)/C=N/NC(=O)C2=CC=C(C=C2)CN3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-fluorophenyl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5503971.png)

![methyl 9-methyl-14-oxo-13-(2-quinoxalinylmethylene)-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraene-16-carboxylate](/img/structure/B5503976.png)

![ethyl (6,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]thieno[2,3-d]pyrimidin-3-yl)acetate](/img/structure/B5503978.png)

![2-phenyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B5503992.png)

![N-{rel-(3R,4S)-4-cyclopropyl-1-[6-methyl-4-(trifluoromethyl)-2-pyridinyl]-3-pyrrolidinyl}-2-hydroxyacetamide hydrochloride](/img/structure/B5504000.png)

![2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B5504007.png)

![2-[4-(1-azepanyl)-2-quinazolinyl]phenol](/img/structure/B5504018.png)

![4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}piperidine](/img/structure/B5504033.png)

![5-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5504040.png)

![(1R*,5R*)-6-(cyclobutylmethyl)-3-[4-(1H-imidazol-1-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5504052.png)

![2-methyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5504059.png)

![3,5-dimethyl-4-{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5504069.png)